1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone
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Overview
Description
1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone is a chemical compound with the empirical formula C14H17NO4 and a molecular weight of 263.29 g/mol It is characterized by the presence of a morpholine ring, an ethanone group, and a phenyl ring connected through an oxoethoxy linkage
Preparation Methods
The synthesis of 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone typically involves the reaction of 4-acetylphenol with morpholine in the presence of an appropriate catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the ketone group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone can be compared with similar compounds such as:
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde: This compound has a similar structure but with a methoxy group and an aldehyde instead of a ketone.
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine: This compound features a boronate ester group and a morpholine ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-acetylphenoxy)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-11(16)12-2-4-13(5-3-12)19-10-14(17)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYNXHCBGBVCPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184047 |
Source
|
Record name | Acetophenone, 4'-morpholinocarbonylmethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29942-00-5 |
Source
|
Record name | Acetophenone, 4'-morpholinocarbonylmethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029942005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetophenone, 4'-morpholinocarbonylmethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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